molecular formula C22H28N4O7S2 B2834096 4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 476358-22-2

4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2834096
CAS No.: 476358-22-2
M. Wt: 524.61
InChI Key: HJSCPQBMTZQRFV-UHFFFAOYSA-N
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Description

4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Formation of the Benzoyl Hydrazine Intermediate: This step involves the reaction of a benzoyl chloride derivative with hydrazine to form the benzoyl hydrazine intermediate.

    Introduction of the Morpholino Group: The intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a sulfonylating agent to introduce the morpholino group.

    Final Coupling Reaction: The final step involves coupling the intermediate with N,N-dimethylbenzenesulfonamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, enzyme inhibition, or other biochemical effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-Dimethyl-morpholine-4-sulfonyl)-benzoic acid: This compound shares the morpholino and sulfonyl groups but differs in its overall structure and applications.

    N,N-Dimethylbenzenesulfonamide: This compound shares the benzenesulfonamide group but lacks the additional functional groups present in the target compound.

Uniqueness

The uniqueness of 4-(2-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.

Properties

IUPAC Name

4-[[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O7S2/c1-15-13-26(14-16(2)33-15)35(31,32)20-11-7-18(8-12-20)22(28)24-23-21(27)17-5-9-19(10-6-17)34(29,30)25(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSCPQBMTZQRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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